molecular formula C17H12N2O B11759547 3,5-Di(pyridin-4-yl)benzaldehyde

3,5-Di(pyridin-4-yl)benzaldehyde

Cat. No.: B11759547
M. Wt: 260.29 g/mol
InChI Key: ZHMPQZSKTSZJHC-UHFFFAOYSA-N
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Description

3,5-Di(pyridin-4-yl)benzaldehyde is an organic compound with the molecular formula C17H12N2O. It is a derivative of benzaldehyde, where two pyridin-4-yl groups are attached to the 3 and 5 positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis, coordination chemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Di(pyridin-4-yl)benzaldehyde typically involves the condensation reaction of 3,5-dibromobenzaldehyde with pyridine-4-boronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar Suzuki coupling reactions. The scalability of this method makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3,5-Di(pyridin-4-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,5-Di(pyridin-4-yl)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Di(pyridin-4-yl)benzaldehyde largely depends on its role as a ligand in coordination chemistry. The pyridinyl groups can coordinate with metal ions, forming stable complexes. These complexes can exhibit various properties, such as catalytic activity, fluorescence, or biological activity, depending on the metal ion and the overall structure of the complex .

Comparison with Similar Compounds

Uniqueness: 3,5-Di(pyridin-4-yl)benzaldehyde is unique due to its specific substitution pattern, which allows for the formation of highly stable and versatile coordination complexes. This makes it particularly valuable in the synthesis of metal-organic frameworks and other advanced materials .

Properties

Molecular Formula

C17H12N2O

Molecular Weight

260.29 g/mol

IUPAC Name

3,5-dipyridin-4-ylbenzaldehyde

InChI

InChI=1S/C17H12N2O/c20-12-13-9-16(14-1-5-18-6-2-14)11-17(10-13)15-3-7-19-8-4-15/h1-12H

InChI Key

ZHMPQZSKTSZJHC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC(=CC(=C2)C=O)C3=CC=NC=C3

Origin of Product

United States

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